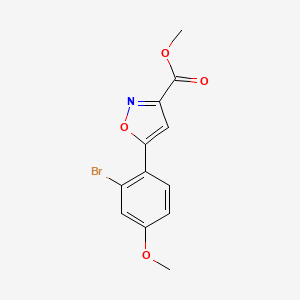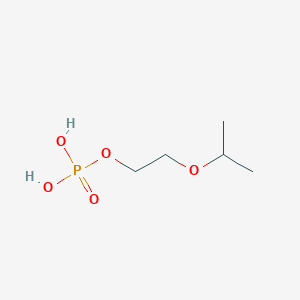
2-Isopropoxyethyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxyethyl Dihydrogen Phosphate is an organic phosphate ester It is characterized by the presence of an isopropoxy group attached to an ethyl chain, which is further bonded to a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxyethyl Dihydrogen Phosphate typically involves the reaction of isopropyl alcohol with ethylene oxide to form 2-isopropoxyethanol. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for maximum efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxyethyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-isopropoxyethanol.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically requires water and may be catalyzed by acids or bases.
Esterification: Requires alcohols and often uses acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2-isopropoxyethanol.
Esterification: Various phosphate esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-Isopropoxyethyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Investigated for its potential role in biochemical pathways and as a phosphate donor in enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropoxyethyl Dihydrogen Phosphate involves its ability to donate phosphate groups in biochemical reactions. This property makes it useful in enzymatic processes where phosphorylation is required. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions, such as kinases.
Comparison with Similar Compounds
- Ethyl Dihydrogen Phosphate
- Isopropyl Dihydrogen Phosphate
- 2-Ethoxyethyl Dihydrogen Phosphate
Comparison: 2-Isopropoxyethyl Dihydrogen Phosphate is unique due to the presence of the isopropoxy group, which can influence its reactivity and solubility compared to similar compounds. This structural difference can affect its behavior in chemical reactions and its applications in various fields.
Properties
Molecular Formula |
C5H13O5P |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
2-propan-2-yloxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O5P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
QHKHVFAHRSQRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


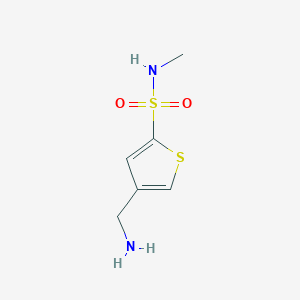

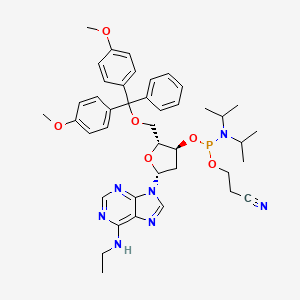
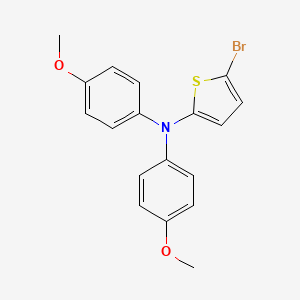
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)
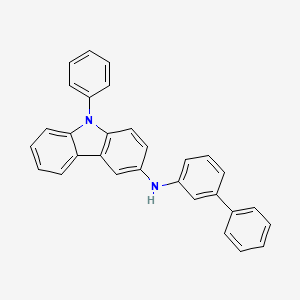


![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)


